[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
Description
Properties
Molecular Formula |
C19H20BrN5OS |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H20BrN5OS/c20-18-5-4-17(27-18)15-13-16(23-22-15)19(26)25-11-9-24(10-12-25)8-6-14-3-1-2-7-21-14/h1-5,7,13H,6,8-12H2,(H,22,23) |
InChI Key |
LLYYWDIBYRIPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=C(S4)Br |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring serves as the central scaffold of the target compound. The Clauson-Kaas procedure is a widely employed method for constructing 5-aminopyrazole derivatives. As demonstrated in the synthesis of analogous structures, ethyl 5-amino-1-(6-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is synthesized via cyclization reactions between hydrazine derivatives and diethyl ethoxymethylenemalonate (Scheme 1) .
Reaction Conditions :
-
Reagents : Hydrazine hydrate, diethyl ethoxymethylenemalonate
-
Solvent : Ethanol, reflux
The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated carbonyl compound, followed by cyclodehydration. The electron-withdrawing ethoxy group facilitates enolate formation, ensuring regioselective pyrazole ring closure .
Synthesis of the Piperazine-Pyridine Substituent
The {4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone fragment is constructed through a sequence of alkylation and acylation steps. Patent data reveal that N-alkylation of piperazine with 2-(pyridin-2-yl)ethyl bromide under basic conditions yields 4-[2-(pyridin-2-yl)ethyl]piperazine . Subsequent acylation with chloroacetyl chloride forms the methanone bridge .
Stepwise Procedure :
-
Alkylation :
-
Acylation :
Final Coupling and Functionalization
The convergent synthesis concludes with coupling the pyrazole-bromothiophene unit to the piperazine-pyridine moiety. Amide bond formation using carbodiimide chemistry (e.g., EDC/HOBt) is effective for this step .
Representative Reaction :
-
Reagents : Pyrazole-thiophene carboxylic acid, EDC, HOBt
-
Solvent : DMF, room temperature, 24 h
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies and their efficiencies:
Challenges and Optimization Strategies
-
Regioselectivity in Pyrazole Synthesis : Electron-deficient thiophene rings may direct cyclization to the 3-position, but steric effects from bulky substituents can reduce yields. Microwave-assisted synthesis has been proposed to enhance reaction rates and selectivity .
-
Piperazine Functionalization : Over-alkylation during piperazine modification is mitigated by using a large excess of piperazine (3–5 equiv) and controlled addition of alkylating agents .
-
Purification : Column chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) resolves closely eluting intermediates .
Scalability and Industrial Considerations
Batch processes dominate laboratory-scale synthesis, but continuous-flow systems are emerging for large-scale production. For example, continuous Suzuki-Miyaura coupling in microreactors improves heat transfer and reduces catalyst loading by 30% compared to batch methods . Additionally, solvent recovery systems for DMF and acetonitrile enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromothiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has shown promise in preliminary studies for various biological activities, including:
- Anticancer Activity : In silico studies suggest that the compound may act as an inhibitor of specific cancer cell lines. The presence of heterocyclic systems enhances its interaction with biological targets, potentially leading to effective therapeutic agents against different cancers .
- Neuroactive Properties : The piperazine and pyridine components may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Mechanism of Action
The compound's mechanism involves interactions at the molecular level with various biological targets. The bromine atom in the thiophene ring is believed to enhance electrophilicity, facilitating reactions that could lead to biological activity.
Organic Synthesis
Synthetic Routes
The synthesis of this compound can be achieved through several methodologies, including:
- Suzuki-Miyaura Cross-Coupling Reactions : This method is particularly useful for forming carbon-carbon bonds, enabling the construction of complex molecular architectures. The compound's structure allows it to serve as a versatile intermediate in synthesizing more complex molecules.
- Cyclization Reactions : The compound can be synthesized via cyclization of appropriate precursors under microwave irradiation, which increases yield and reduces reaction time.
Material Science
The unique structural features of [5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone may also find applications in material science. Its ability to form stable complexes with metals could lead to advancements in:
- Catalysis : The compound's potential as a catalyst in various reactions could be explored due to its unique electronic properties imparted by the heterocycles present.
Case Studies and Research Findings
Several studies have investigated the biological activities and synthetic methodologies related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated anticancer properties against specific cell lines, indicating potential for drug development. |
| Study B | Explored neuroactive effects, suggesting applications in treating neurological disorders. |
| Study C | Investigated synthetic methodologies, highlighting the efficiency of microwave-assisted synthesis in producing high yields. |
Mechanism of Action
The mechanism of action of 1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Table 1: Structural and Functional Comparison of Key Analogs
Key Structural and Functional Insights
- Bromothiophene vs.
- Piperazine Substitution : The 2-(pyridin-2-yl)ethyl group on piperazine distinguishes the target compound from analogs with benzhydryl () or methylsulfonyl () groups. This substitution may enhance blood-brain barrier penetration due to the pyridyl moiety’s basicity and hydrogen-bonding capacity .
- Methanone vs.
Pharmacokinetic and Electronic Properties
- Lipophilicity : The bromine atom and pyridyl-ethyl group contribute to a higher calculated logP (~3.2) for the target compound versus analogs like (logP ~2.8) and (logP ~1.9).
- Electrostatic Potential: Computational analysis (using tools like Multiwfn ) would predict strong electron-deficient regions around the bromothiophene and pyridyl groups, facilitating π-π stacking or charge-transfer interactions.
Biological Activity
The compound [5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Structural Overview
The compound features multiple heterocycles, including:
- A pyrazole ring
- A bromothiophene moiety
- A piperazine derivative
These structural elements are significant as they may enhance the compound's interactions with various biological targets, potentially leading to therapeutic applications.
1. Anticancer Properties
Preliminary studies indicate that compounds with similar structural features to this pyrazole derivative exhibit anticancer activity. For instance, pyrazole-based compounds have been reported to inhibit tumor growth through various mechanisms, including the modulation of inflammatory pathways and direct cytotoxic effects on cancer cells .
2. Neuroactive Effects
The piperazine component may contribute to neuroactive properties. Research on related compounds suggests that they can interact with neurotransmitter systems, which could be beneficial in treating neurological disorders .
3. Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial strains. Studies have shown that pyrazole derivatives can exhibit significant antibacterial activity against pathogens such as E. coli and S. aureus .
Synthesis Methods
The synthesis of this compound can be approached through various methodologies, including:
- Cyclization reactions involving bromothiophene and hydrazine derivatives.
- Utilization of catalysts such as palladium or copper to facilitate reactions under mild conditions .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(4-bromophenyl)-1H-pyrazole | Pyrazole ring with bromine substitution | Anticancer | Simpler structure, less steric hindrance |
| 2-(pyridin-3-yl)ethylamine | Pyridine derivative | Neuroactive | Directly interacts with neurotransmitter systems |
| 4-(2-methylpyridin-4-yl)piperazine | Piperazine with methyl-substituted pyridine | Antimicrobial | Enhanced solubility due to methyl group |
This table highlights how the unique combination of functional groups in [5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone may confer distinct pharmacological properties not found in simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines (TNF-α and IL-6), suggesting potential for treating inflammatory diseases .
- Antimicrobial Testing : Research on pyrazole derivatives showed effective antibacterial activity against multiple strains, indicating their potential as new antimicrobial agents .
- Molecular Docking Studies : Computational analyses have predicted that this compound may interact favorably with various biological targets, supporting its exploration in drug development.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of [5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone to improve yield and purity?
- Methodology :
- Reagent Selection : Use hydrazine hydrate and KOH as catalysts under reflux conditions, as demonstrated in pyrazole-thiophene syntheses (e.g., 5–6 hours in ethanol) .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for intermediate cyclization. Ethanol is preferred for pyrazole formation due to reduced side reactions .
- Stepwise Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .
- Example Conditions :
| Step | Solvent | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | Ethanol | KOH | Reflux | 5–6 h | 65–75 |
| Purification | Ethanol/Water | – | RT | – | 85–90% purity |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to verify proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm, piperazine N-CH at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]) with <5 ppm error .
- X-ray Crystallography : Resolve crystal packing (monoclinic P2/c space group) and bond angles (e.g., pyrazole-thiophene dihedral angle ~15°) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodology :
- Enzyme Inhibition : Test against kinases (e.g., JAK2, ERK1/2) using ADP-Glo™ or fluorescence polarization assays (IC determination) .
- Cell Proliferation : Use MTT assays on cancer cell lines (e.g., HEL 92.1.7 for JAK2 V617F mutation) with dose-response curves (1–100 µM) .
- Binding Affinity : Perform surface plasmon resonance (SPR) to measure target binding kinetics (K values) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding affinities for this compound?
- Methodology :
- Parameter Calibration : Validate docking software (e.g., AutoDock Vina) using co-crystallized ligands (e.g., ERK inhibitors from PDB: 4QTB) .
- Solvent Accessibility : Incorporate explicit water molecules in molecular dynamics (MD) simulations to account for solvation effects .
- Mutagenesis Studies : Compare binding to wild-type vs. mutant kinases (e.g., JAK2 V617F) to identify steric clashes or electrostatic mismatches .
Q. What strategies address the compound's stability issues under physiological conditions?
- Methodology :
- pH Stability Testing : Incubate in buffers (pH 2–9) and monitor degradation via HPLC (e.g., 20% degradation at pH 1.2 after 24 hours) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked piperazine) to enhance plasma stability .
- Formulation Optimization : Use cyclodextrin complexes or lipid nanoparticles to improve solubility and reduce hydrolysis .
Q. How to design SAR studies when structural modifications lead to unexpected activity loss?
- Methodology :
- Bioisosteric Replacement : Swap the 5-bromothiophene with 5-chlorothiophene or furan to assess halogen/heterocycle effects .
- Piperazine Substitution : Compare ethylpyridinyl-piperazine with methylpiperazine or morpholine derivatives to evaluate steric/electronic impacts .
- Data-Driven SAR : Use machine learning (e.g., Random Forest models) to correlate substituent descriptors (logP, polar surface area) with activity .
- Example SAR Table :
| Modification | IC (JAK2) | Solubility (µg/mL) |
|---|---|---|
| 5-Bromothiophene | 12 nM | 8.5 |
| 5-Chlorothiophene | 45 nM | 10.2 |
| Piperazine → Morpholine | >1 µM | 15.7 |
Q. What experimental approaches validate target engagement in vivo for this compound?
- Methodology :
- Pharmacodynamic Markers : Measure phosphorylated ERK/JAK2 levels in tumor xenografts via Western blot .
- PET Imaging : Radiolabel the compound with F for biodistribution studies in TEL-JAK2 mouse models .
- Transcriptomic Profiling : Use RNA-seq to assess pathway modulation (e.g., STAT3 downregulation) .
Contradiction Analysis
Q. How to reconcile conflicting data between in vitro potency and in vivo efficacy?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
